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Compound of Interest

Compound Name: 5-Ethynyl-2-hydroxybenzaldehyde

Cat. No.: B3119677

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-Ethynyl-2-hydroxybenzaldehyde, a key
intermediate in the synthesis of complex organic molecules and functional materials. Designed for researchers and drug
development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind experimental choices and
data interpretation is emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Elucidation Imperative

5-Ethynyl-2-hydroxybenzaldehyde (also known as 5-ethynylsalicylaldehyde) is a bifunctional aromatic compound featuring
hydroxyl, aldehyde, and terminal alkyne groups. This unique combination makes it a valuable precursor for creating complex
heterocyclic systems, polymers, and novel pharmaceutical scaffolds. Unambiguous structural confirmation and purity assessment
are paramount before its use in any synthetic pathway. Spectroscopic techniques are the cornerstone of this characterization, each
providing a unique piece of the structural puzzle.

Compound Profile:

Molecular Formula: CoHeO2[1][2][3]

* Molecular Weight: 146.14 g/mol [1][2]

« CAS Number: 252771-08-7[1][3]

* Appearance: Typically a solid with a melting point of 115-118 °C[3]

This guide will dissect the *H NMR, 3C NMR, IR, and MS data, explaining how each spectrum corroborates the assigned structure.

Molecular Structure and Atom Numbering

A clear structural representation is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC-
compliant numbering for 5-Ethynyl-2-hydroxybenzaldehyde, which will be used throughout this guide.

Caption: Structure of 5-Ethynyl-2-hydroxybenzaldehyde with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton
and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By
analyzing the chemical environment of *H and 13C nuclei, a detailed structural map can be constructed.

'H NMR Spectroscopy

The 'H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their
proximity to other protons.

Expected *H NMR Signals: The structure suggests the presence of six distinct proton signals: a phenolic hydroxyl proton, an
aldehydic proton, three aromatic protons, and a terminal acetylenic proton.
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. Expected Chemical o Coupling Constant (J, Rationale for
Proton Assignment . Multiplicity .
Shift (3, ppm) Hz) Assignment

The phenolic proton is
acidic and often
exchanges, leading to a

. broad singlet. Its

-OH (on C2) 10.5-11.5 Singlet (broad) - ) o

downfield shift is due to
hydrogen bonding with
the adjacent carbonyl
oxygen.[4]

Aldehydic protons are

highly deshielded by the

anisotropic effect of the

. carbonyl group and

-CHO (on C1) 9.8-10.1 Singlet - )

resonate in a

characteristic downfield

region where few other

signals appear.[5][6]

This proton is ortho to
the electron-withdrawing
aldehyde group and

H6 (on C6) ~7.6 Doublet J=2.0-3.0 meta to the hydroxyl
group. It will be split into
a doublet by the adjacent
H4.

This proton is coupled to

both H3 (ortho coupling,
H4 (on C4) ~7.5 Doublet of Doublets J=85,25

larger J) and H6 (meta

coupling, smaller J).

This proton is ortho to
the electron-donating
H3 (on C3) ~7.0 Doublet J=85 hydroxyl group and
shows a typical ortho
coupling to H4.

The terminal acetylenic
proton has a
) characteristic chemical
-C=CH (on C9) ~3.1 Singlet - . )
shift due to the magnetic
anisotropy of the triple

bond.

Protocol: Acquiring a *H NMR Spectrum

e Sample Preparation: Dissolve ~5-10 mg of 5-Ethynyl-2-hydroxybenzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds). Chloroform-d (CDCIs) is often suitable, but DMSO-ds can be useful for clearly observing exchangeable protons like
the hydroxyl group.
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« Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal
dispersion.

o Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good
signal-to-noise ratio.

* Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent
peak (e.g., CDCIs at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

13C NMR Spectroscopy

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their
hybridization and electronic environment.

Expected 13C NMR Signals: The molecule has nine carbon atoms, all in unique chemical environments, which should result in nine
distinct signals.

Carbon Assignment Expected Chemical Shift (8, ppm) Rationale for Assignment

The carbonyl carbon of an aldehyde is
C7 (-CHO) 190 - 200 highly deshielded and appears significantly
downfield.[7]

Aromatic carbon attached to an oxygen

C2 (-OH) 160 - 165 atom (hydroxyl group) is strongly

deshielded.

Aromatic CH carbon ortho to the electron-
c6 135 - 140 . .

withdrawing aldehyde group.
C4 130 - 135 Aromatic CH carbon.

Aromatic quaternary carbon attached to the
C5 (-C=CH) 125-130

ethynyl group.

Aromatic quaternary carbon attached to the
C1 120 - 125

aldehyde group.

Aromatic CH carbon ortho to the electron-
C3 118 - 122 .

donating hydroxy! group.

Acetylenic carbon attached to the aromatic
C8 (-C=CH) 80-85 .

ring.
C9 (-C=CH) 78 - 83 Terminal acetylenic carbon.

Protocol: Acquiring a 13C NMR Spectrum

« Sample Preparation: Use the same sample prepared for *H NMR analysis. A slightly higher concentration may be beneficial due
to the lower natural abundance of 13C.

« Instrumentation: Use the same NMR spectrometer.
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« Data Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans (e.g., 128 or more) is typically required to
obtain a good signal-to-noise ratio.

e Processing: Process the data similarly to the *H spectrum, referencing the solvent peak (e.g., CDCls at 77.16 ppm).
Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of functional groups within a molecule. Each functional group
absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected IR Absorption Bands:
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Vibrational Mode Functional Group

Expected

Wavenumber (cm™?)

Intensity

Rationale for
Assignment

O-H Stretch Phenolic -OH

3200 - 3400

Strong, Broad

The broadness is due to
hydrogen bonding, likely
intramolecularly with the
aldehyde's carbonyl

oxygen.

=C-H Stretch Terminal Alkyne

3250 - 3350

Strong, Sharp

A very characteristic and
sharp peak for a terminal
alkyne C-H bond.

C-H Stretch Aromatic

3000 - 3100

Medium

Characteristic C-H
stretches from the

benzene ring.[8]

C-H Stretch Aldehyde

2700 - 2850

Medium, often two bands

The aldehydic C-H
stretch often appears as
a pair of bands (Fermi
resonance), which is a
key diagnostic feature for
aldehydes.[5][9]

C=C Stretch Alkyne

2100 - 2150

Medium to Weak, Sharp

The position of this peak
confirms the presence of
the carbon-carbon triple

bond.

C=0 Stretch Aldehyde (Aromatic)

1650 - 1680

Strong, Sharp

Conjugation with the
aromatic ring and
intramolecular hydrogen
bonding lowers the
frequency compared to a
saturated aldehyde.[5][8]

C=C Stretch Aromatic Ring

1500 - 1600

Medium, multiple bands

These absorptions are
characteristic of the

benzene ring framework.

(8l

Protocol: Acquiring an IR Spectrum

« Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR)

accessory, is standard.

« Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by

applying pressure with the built-in clamp. This is a non-destructive and rapid method.

« Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum. The

instrument software will automatically ratio the sample spectrum against the background.

« Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.
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Mass Spectrometry (MS): Determining Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation
pattern upon ionization.

Expected Mass Spectrum Data (Electron lonization - El):

+ Molecular lon (M*): The molecular formula CoHeO:2 gives an exact mass of 146.0368 Da. A strong molecular ion peak is expected
at m/z = 146, as aromatic systems are stable.[1][10]

« Key Fragmentation Pathways: Aromatic aldehydes exhibit predictable fragmentation patterns.[11][12]

miz Value Proposed Fragment lon Rationale for Formation

146 [CoHeO2]* Molecular lon (M+)

Loss of a hydrogen radical (He) from the
aldehyde group (o-cleavage), a ver

145 [CoHsO2]* yde group ) o) y
common fragmentation for aldehydes.[11]

(13]

Loss of the formyl radical (*CHO) from the

117 [CeHsO]* .
molecular ion (M-29).[12][14]

Subsequent loss of a carbon monoxide
(CO) molecule from the [M-H]* ion (m/z 145

89 [CoHs]* ->117), followed by loss of another CO
molecule is less likely. A more probable
route is loss of CO from the m/z 117

fragment.

digraph "MS Fragmentation" {

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0"];
edge [fontname="Helvetica", fontsize=9];

M [label="[CoHe02]1*\nm/z = 146"];

M minus H [label="[CsHs021*\nm/z = 145"];

M minus CHO [label="[CsHs0]*\nm/z = 117"];

M minus_H minus CO [label="[CsHs0]*\nm/z = 117"];

-> M minus H [label="- He"];
-> M minus CHO [label="- <CHO"];
| minus H -> M minus H minus CO [label="- CO0"];

-~ 2=
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Caption: Plausible El fragmentation pathways for 5-Ethynyl-2-hydroxybenzaldehyde.

Protocol: Acquiring a GC-MS Spectrum

« Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
« Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

* GC Method: Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities.
A typical temperature program might start at 50°C and ramp up to 250°C.

« MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70
eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the parent ion and its fragments.

« Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and
interpret the major fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 5-Ethynyl-2-
hydroxybenzaldehyde.

e MS confirms the molecular weight is 146 g/mol .

* IR confirms the presence of the key functional groups: a hydroxyl (-OH), a terminal alkyne (-C=CH), and a conjugated aldehyde (-
CHO).

* 13C NMR confirms the presence of nine unique carbons, including a carbonyl, two alkyne carbons, and six aromatic carbons.

* H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring and the
connectivity of all proton-bearing groups.

Each technique independently supports the proposed structure, and together, they form an unambiguous chemical fingerprint. This
comprehensive characterization is an indispensable first step for any researcher intending to use 5-Ethynyl-2-
hydroxybenzaldehyde in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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